Synthesizing unsymmetrical biaryl systems risks uncontrolled coupling. Methyl 2-bromo-5-chlorobenzoate (CAS 27007-53-0) mitigates this with orthogonal halogen reactivity.
Methyl 2-bromo-5-chlorobenzoate is a di-halogenated aromatic ester, a molecular structure that positions it as a versatile building block for organic synthesis. It is principally used as a chemical intermediate in the multi-step synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The compound's value lies in the distinct reactivity of its two halogen atoms—a bromine at the 2-position and a chlorine at the 5-position—which allows for controlled, sequential reactions to build more elaborate molecular scaffolds.
Substituting Methyl 2-bromo-5-chlorobenzoate with positional isomers (e.g., 2-bromo-4-chlorobenzoate) or single-halogen analogs (e.g., methyl 2-bromobenzoate) will lead to different reaction outcomes and is not a viable cost-saving measure for a defined synthetic route. The specific 2-bromo-5-chloro substitution pattern dictates the electronic properties and steric environment of the aromatic ring, which in turn governs the regioselectivity of subsequent transformations like palladium-catalyzed cross-coupling. The differential reactivity between the C-Br and C-Cl bonds is a key feature, enabling selective functionalization at the more labile bromo position while preserving the chloro site for a later step. Using an isomer or a different halide combination would alter this reactivity hierarchy, potentially leading to incorrect isomers, undesired byproducts, or complete reaction failure, thus compromising the entire synthesis.
The primary procurement driver for this compound is the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the C2-bromo position under standard Suzuki or similar coupling conditions, while leaving the C5-chloro position intact for subsequent, different transformations. This intrinsic chemoselectivity is superior to that of a di-bromo analog, where selective mono-functionalization is often difficult to control, and provides a different reactivity profile than an iodo-bromo analog, where the C-I bond is even more reactive.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | C-Br bond reacts selectively over the C-Cl bond. |
| Comparator Or Baseline | Methyl 2,5-dibromobenzoate (higher potential for double-coupling side products); Methyl 5-bromo-2-iodobenzoate (C-I bond is significantly more reactive than C-Br, offering a different selective pathway). |
| Quantified Difference | Not directly quantified in a head-to-head study, but the established reactivity order is I > Br > Cl, which forms the basis for predictable, selective synthesis design. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Buchwald-Hartwig). |
This predictable selectivity allows for the efficient, controlled, and stepwise synthesis of complex multi-substituted aromatic compounds, reducing purification steps and improving overall process yield.
Methyl 2-bromo-5-chlorobenzoate is a crystalline solid with a defined melting point range of 37.0-43.0 °C. This physical state offers significant processability advantages over oily or low-melting-point analogs, which can be difficult to handle, weigh accurately, and purify on a large scale. Its solid form facilitates isolation and purification by standard techniques such as recrystallization, ensuring high purity (>97.5-98.0%) which is critical for reproducible downstream reactions. In contrast, related intermediates that remain as oils require more complex and costly purification methods like column chromatography, which is less scalable.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Crystalline solid, Melting Point: 37.0-43.0 °C. |
| Comparator Or Baseline | Many other substituted benzoates or synthetic intermediates which exist as oils or low-melting solids at ambient temperature. |
| Quantified Difference | Solid vs. Liquid/Low-Melting Solid. |
| Conditions | Standard laboratory and pilot plant handling conditions. |
The solid nature and defined melting point simplify handling, improve dosing accuracy, and allow for efficient, scalable purification by crystallization, reducing overall process costs and complexity.
Methyl 2-bromo-5-chlorobenzoate is explicitly cited as a key starting material in patents for the synthesis of novel therapeutic agents, such as indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer therapy. In these patented synthetic routes, the compound is used in palladium-catalyzed coupling reactions to construct the core structure of the target molecule. For example, a procedure describes reacting methyl 2-bromo-5-chlorobenzoate with a coupling partner using a PdCl2(dppf) catalyst at 100 °C to build a key biaryl linkage. The selection of this specific starting material over other analogs in multiple patents underscores its reliability and effectiveness for producing the required molecular architecture for these high-value applications.
| Evidence Dimension | Use as a Pharmaceutical Precursor |
| Target Compound Data | Cited as a reactant in patents for synthesizing IDO inhibitors. |
| Comparator Or Baseline | Alternative di-halogenated aromatics not specified in these specific patented routes. |
| Quantified Difference | N/A - The evidence is its specific inclusion in the patented synthesis. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., with PdCl2(dppf) catalyst, K3PO4 base, in dioxane at 100 °C). |
Procuring this specific CAS number provides a direct, patent-validated route to valuable pharmaceutical scaffolds, de-risking process development for medicinal chemistry and contract manufacturing organizations.
This compound is the right choice for synthetic routes requiring the stepwise and controlled introduction of two different aryl, heteroaryl, or alkyl groups onto a benzoate core. The higher reactivity of the C-Br bond allows for a first coupling reaction at the C2 position, followed by a second, different coupling at the C5-chloro position under potentially modified conditions, enabling the efficient construction of complex, unsymmetrical biaryl systems.
This is a preferred precursor for research and manufacturing programs targeting specific classes of bioactive molecules, such as IDO inhibitors. Its documented use in patents provides a reliable and established pathway for synthesizing key fragments of these complex drug candidates, making it a valuable building block for medicinal chemistry and process scale-up.
The di-halogenated structure is a common motif in the development of novel agrochemicals like fungicides and herbicides, as well as in materials science for creating functional organic molecules. The ability to selectively functionalize the molecule allows for fine-tuning of its electronic and steric properties to optimize biological activity or material performance.
Irritant